2-Ethoxycarbonyl-2'-iodobenzophenone

描述

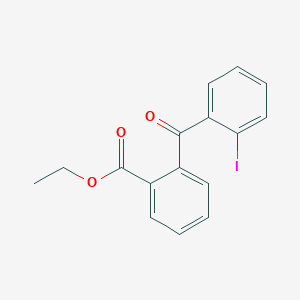

2-Ethoxycarbonyl-2'-iodobenzophenone is a benzophenone derivative featuring an ethoxycarbonyl group at the 2-position and an iodine atom at the 2'-position of the aromatic rings.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxycarbonyl-2’-iodobenzophenone typically involves the iodination of benzophenone derivatives. One common method includes the reaction of ethyl benzoate with iodine in the presence of a catalyst under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C.

Industrial Production Methods: In industrial settings, the production of 2-Ethoxycarbonyl-2’-iodobenzophenone may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality .

化学反应分析

Types of Reactions: 2-Ethoxycarbonyl-2’-iodobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base (e.g., sodium hydroxide) at room temperature.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

- Substitution reactions yield various substituted benzophenone derivatives.

- Oxidation reactions produce carboxylic acids or ketones.

- Reduction reactions result in alcohol derivatives.

科学研究应用

2-Ethoxycarbonyl-2’-iodobenzophenone has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor for the development of iodinated contrast agents used in medical imaging.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 2-Ethoxycarbonyl-2’-iodobenzophenone involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the carbonyl and ester groups can form hydrogen bonds and coordinate with metal ions . These interactions influence the compound’s reactivity and its ability to modulate biological pathways.

相似化合物的比较

Structural and Physical Properties

The table below compares key properties of 2-Ethoxycarbonyl-2'-iodobenzophenone with structurally related iodobenzophenone derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | logP | Density (g/cm³) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|---|---|---|

| This compound | Not explicitly stated | Likely C₁₆H₁₃IO₃ | ~380.18 (estimated) | ~3.7* | ~1.55* | ~428* | Ethoxycarbonyl (2), Iodo (2') |

| 2-Ethoxycarbonyl-4'-iodobenzophenone | 890098-45-0 | C₁₆H₁₃IO₃ | 380.18 | 3.70 | 1.557 | 428.2 | Ethoxycarbonyl (2), Iodo (4') |

| 2-Acetoxy-2'-iodobenzophenone | 890099-22-6 | C₁₅H₁₁IO₃ | 366.15 | 3.7 | N/A | N/A | Acetoxy (2), Iodo (2') |

| 3-Cyano-2'-iodobenzophenone | 890098-69-8 | C₁₄H₈INO | 333.12 | N/A | 1.72 | 457.1 | Cyano (3), Iodo (2') |

| 4-Fluoro-2'-iodobenzophenone | N/A | C₁₃H₈FIO | N/A | N/A | N/A | N/A | Fluoro (4), Iodo (2') |

*Estimated based on isomer data .

Key Observations :

- Substituent Effects: The ethoxycarbonyl group increases molecular weight compared to cyano or acetoxy substituents. Iodo substituents contribute significantly to density and boiling points due to their atomic mass and polarizability.

- In contrast, electron-donating groups (e.g., methoxy in 3,4-Dimethoxy-2'-iodobenzophenone) enhance ring reactivity .

Stability and Handling

Iodinated compounds are often light- and moisture-sensitive. The discontinued status of this compound () implies that specialized storage (e.g., amber vials, inert atmosphere) may be necessary to prevent degradation .

生物活性

2-Ethoxycarbonyl-2'-iodobenzophenone (C16H13IO3) is an organic compound that has garnered attention for its potential biological activities. With a molecular weight of 348.18 g/mol, it is classified under the benzophenone derivatives, which are known for diverse applications in medicinal chemistry, particularly due to their antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features an ethoxycarbonyl group and an iodine atom attached to the benzophenone backbone. This unique configuration influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H13IO3 |

| Molecular Weight | 348.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 24722832 |

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of the ethoxycarbonyl group may facilitate hydrolysis reactions, releasing biologically active moieties that can modulate cellular pathways. Additionally, the iodine atom may enhance the compound's lipophilicity, allowing better membrane permeability and interaction with biological systems.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating inhibition of growth at certain concentrations. The compound's activity is likely attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of apoptotic pathways or inhibition of cell proliferation. Further research is required to elucidate the specific mechanisms involved.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria.

- Method : Disc diffusion method was employed to assess inhibition zones.

- Results : The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

-

Cytotoxicity Assay :

- Objective : To investigate the cytotoxic effects on human cancer cell lines.

- Method : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 25 µM, indicating potential as a chemotherapeutic agent.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 2-Ethoxycarbonyl-2'-iodobenzophenone, and how do reaction conditions influence yield?

- Methodology : Begin with benzophenone derivatives as precursors. Optimize iodination using iodine monochloride (ICl) in acetic acid under controlled temperatures (0–5°C). Introduce the ethoxycarbonyl group via Friedel-Crafts acylation with ethyl chloroformate, using Lewis acids like AlCl₃. Monitor reaction progress via TLC and adjust stoichiometry to minimize side products (e.g., di-iodinated byproducts). Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

- Data : Typical yields range from 45–65%, depending on solvent polarity and catalyst loading.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

- Methodology : Use -NMR to identify aromatic protons (δ 7.2–8.1 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.4 ppm for CH₂). -NMR confirms the carbonyl (C=O, δ ~170 ppm) and iodine-substituted aromatic carbons (δ ~95 ppm). Compare experimental data with DFT-calculated chemical shifts to validate assignments .

Q. What analytical techniques are critical for purity assessment?

- Methodology : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to quantify impurities. Use elemental analysis (C, H, N) to verify stoichiometry. Differential Scanning Calorimetry (DSC) identifies polymorphic forms, ensuring batch consistency .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., iodination vs. ethoxycarbonylation) affect regioselectivity?

- Methodology : Perform kinetic studies using in-situ IR spectroscopy to track intermediate formation. Vary solvent polarity (e.g., DMF vs. DCM) to assess electronic effects. Computational modeling (DFT) identifies transition-state energies, guiding catalyst selection (e.g., Pd vs. Cu for cross-coupling steps) .

- Data Contradictions : Some studies report higher iodination efficiency in polar aprotic solvents, while others favor halogenated solvents. This discrepancy may arise from steric hindrance in bulky substrates .

Q. What strategies mitigate iodine displacement during subsequent functionalization?

- Methodology : Protect the iodine substituent via silylation (e.g., TMSCl) before further reactions. Use mild cross-coupling conditions (e.g., Suzuki-Miyaura with Pd(PPh₃)₄) to retain the iodine group. Monitor reaction progress via GC-MS to detect unintended dehalogenation .

Q. How can computational modeling predict the photostability of this compound?

- Methodology : Perform TD-DFT calculations to simulate UV-Vis spectra and identify excited-state decay pathways. Validate with experimental data from accelerated light-exposure tests (e.g., 300 W xenon lamp, λ > 290 nm). Correlate degradation products (HPLC-MS) with computational intermediates .

Q. What causes discrepancies in reported X-ray crystallographic data for this compound?

- Methodology : Re-examine crystal packing using Hirshfeld surface analysis. Compare experimental bond lengths/angles with Cambridge Structural Database entries. Consider solvent inclusion (e.g., EtOH vs. hexane) as a source of polymorphism .

Q. Methodological Best Practices

- Synthesis : Optimize iodine incorporation via low-temperature, stepwise addition to prevent over-iodination.

- Characterization : Cross-validate spectroscopic data with computational models to resolve ambiguities.

- Stability Testing : Store samples under inert gas (Ar) in amber vials to minimize photodegradation.

属性

IUPAC Name |

ethyl 2-(2-iodobenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO3/c1-2-20-16(19)12-8-4-3-7-11(12)15(18)13-9-5-6-10-14(13)17/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNPHGXPVZYRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641525 | |

| Record name | Ethyl 2-(2-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-33-6 | |

| Record name | Ethyl 2-(2-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。